![molecular formula C11H20N2S B3844341 N,N,N'-trimethyl-N'-[(3-methyl-2-thienyl)methyl]-1,2-ethanediamine](/img/structure/B3844341.png)
N,N,N'-trimethyl-N'-[(3-methyl-2-thienyl)methyl]-1,2-ethanediamine
Übersicht
Beschreibung
N,N,N'-trimethyl-N'-[(3-methyl-2-thienyl)methyl]-1,2-ethanediamine, commonly referred to as MTT, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. MTT is a thiazolyl blue tetrazolium bromide compound that is commonly used in cell viability assays as an indicator of cellular metabolic activity.
Wissenschaftliche Forschungsanwendungen
MTT is commonly used in cell viability assays to determine the metabolic activity of cells. The compound is reduced by living cells to form a purple-colored formazan product, which can be measured using a spectrophotometer. This assay is widely used in cancer research to evaluate the efficacy of anticancer drugs and to screen for potential drug candidates. MTT is also used in toxicology studies to evaluate the cytotoxicity of various substances.
Wirkmechanismus
The mechanism of action of MTT is based on its ability to be reduced by living cells. The compound is taken up by cells and converted to a formazan product by mitochondrial dehydrogenases. This process is dependent on the metabolic activity of the cells and can be used as an indicator of cell viability.
Biochemical and Physiological Effects:
MTT has no known biochemical or physiological effects on living organisms. The compound is not metabolized by cells and is excreted unchanged.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using MTT in lab experiments is its simplicity and ease of use. The assay can be performed quickly and requires minimal equipment. Additionally, MTT is relatively inexpensive and can be used to evaluate the cytotoxicity of a large number of substances simultaneously.
However, there are also limitations associated with the use of MTT. The assay is dependent on the metabolic activity of cells and may not accurately reflect the viability of cells under certain conditions. Additionally, the reduction of MTT to formazan can be influenced by a variety of factors, such as pH, temperature, and the presence of other substances.
Zukünftige Richtungen
There are several potential future directions for research involving MTT. One area of interest is the development of new and improved cell viability assays that are more accurate and reliable than the MTT assay. Another area of interest is the use of MTT in combination with other assays to evaluate the efficacy of anticancer drugs and to screen for potential drug candidates.
Conclusion:
MTT is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. The compound is commonly used in cell viability assays to determine the metabolic activity of cells and is widely used in cancer research and toxicology studies. While there are limitations associated with the use of MTT, the compound remains a valuable tool for evaluating the cytotoxicity of various substances. Future research involving MTT may lead to the development of new and improved cell viability assays and the discovery of new anticancer drugs.
Eigenschaften
IUPAC Name |
N,N,N'-trimethyl-N'-[(3-methylthiophen-2-yl)methyl]ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2S/c1-10-5-8-14-11(10)9-13(4)7-6-12(2)3/h5,8H,6-7,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLXWKBGSQXCEQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CN(C)CCN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,N'-trimethyl-N'-[(3-methylthiophen-2-yl)methyl]ethane-1,2-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{2-[4-(2-bromobenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B3844262.png)
![1,4-phenylene bis[(2-oxo-1,3-benzothiazol-3(2H)-yl)acetate]](/img/structure/B3844266.png)
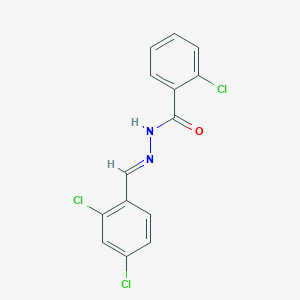
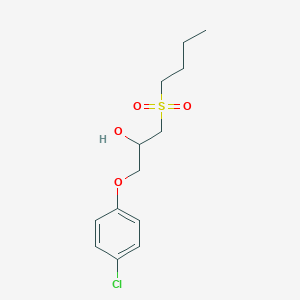

![methyl 10,13-dimethyl-3,5'-dioxo-1,2,3,4',5',6,7,8,10,12,13,14,15,16-tetradecahydro-3'H-spiro[cyclopenta[a]phenanthrene-17,2'-furan]-7-carboxylate](/img/structure/B3844322.png)
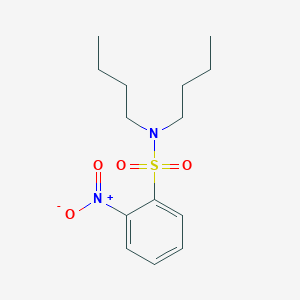
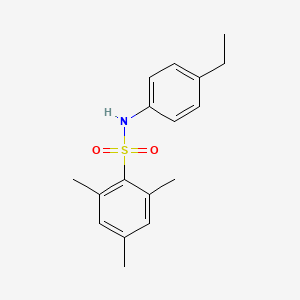
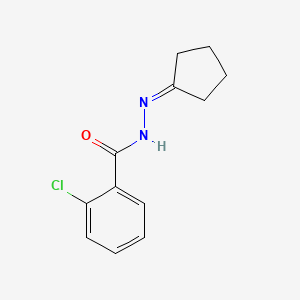
![2,6-dimethoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B3844349.png)
![1-{4-[4-(3-thienylmethyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B3844350.png)
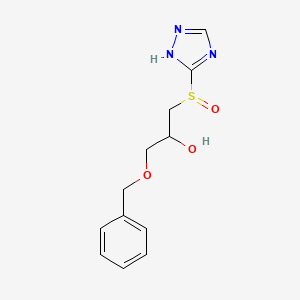

![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-ethylphenyl)acrylonitrile](/img/structure/B3844369.png)